4,6-Dibromo-2-(bromomethyl)pyrimidine
Description
4,6-Dibromo-2-(bromomethyl)pyrimidine is a brominated pyrimidine derivative characterized by three bromine substituents: two at the 4- and 6-positions of the pyrimidine ring and a bromomethyl group (-CH2Br) at the 2-position. Brominated pyrimidines are often used as intermediates in nucleoside chemistry or as bioactive agents due to their electron-withdrawing and steric effects, which enhance reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
4,6-dibromo-2-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSWTGRZCCFPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl derivatives.
Reduction: 2-methylpyrimidine derivatives.
Scientific Research Applications
4,6-Dibromo-2-(bromomethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used to modify biomolecules for studying biological processes. For example, it can be used to create labeled compounds for tracking in biological systems.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be used as lead compounds in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(bromomethyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the pyrimidine ring make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The biological and chemical properties of brominated pyrimidines are highly dependent on substituent positions, halogen types (Br vs. Cl), and functional groups. Below is a comparative analysis of key analogs:
Table 1: Comparison of 4,6-Dibromo-2-(bromomethyl)pyrimidine with Analogs
Key Findings from Comparative Studies
Antifungal Activity: Bromomethyl groups significantly enhance antifungal activity. For example, 5-bromomethyl-2,4,6-trichloropyrimidine (Compound 42) outperforms its non-brominated analog (Compound 35) in antifungal assays . This suggests that the bromomethyl group in this compound may similarly enhance bioactivity.
Reactivity and Stability :
- Bromine substituents increase electrophilicity compared to chlorine, making brominated pyrimidines more reactive in nucleophilic substitution reactions. However, they may also reduce thermal stability due to weaker C-Br bonds .
Agricultural Applications :
- Bromacil, a structurally distinct bromopyrimidine, is a commercial herbicide targeting photosystem II. This highlights the versatility of brominated pyrimidines in agrochemical design .
Structural Modifications :
Implications for Research and Development
The comparison underscores the following trends:
- Positional Effects : Antifungal activity is maximized when bromine or bromomethyl groups occupy the 2-, 4-, 5-, or 6-positions of the pyrimidine ring .
- Halogen Trade-offs: Bromine offers greater reactivity but may require careful handling due to toxicity (e.g., skin/eye irritation noted in Safety Data Sheets for analogs ).
- Functional Group Synergy : Combining bromine with methyl or methoxy groups can balance reactivity, solubility, and bioactivity .
Biological Activity
4,6-Dibromo-2-(bromomethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H5Br3N2
- Molecular Weight : 310.83 g/mol
- CAS Number : 1803610-39-0
Antimicrobial Properties
Research indicates that compounds with brominated pyrimidine structures exhibit significant antimicrobial activity. For instance, this compound has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of specific kinases associated with tumor growth .
The biological activity of this compound is largely attributed to its ability to bind to and inhibit enzymes or receptors involved in critical cellular processes. The presence of bromine atoms enhances its lipophilicity and binding affinity to various molecular targets, allowing it to modulate enzymatic activity effectively .
Key Enzymatic Targets:
- Dihydrofolate Reductase (DHFR) : Studies have shown that similar pyrimidine derivatives can act as inhibitors of DHFR, a critical enzyme for nucleotide synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to impaired DNA synthesis in rapidly dividing cells, such as cancer cells or pathogens .
In Vitro Studies
A series of experiments were conducted to evaluate the inhibitory effects of this compound on various cell lines:
- Cancer Cell Lines : The compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating moderate potency .
- Microbial Strains : Against bacterial strains like E. coli and S. aureus, the compound showed minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of halogenated pyrimidines is influenced by their substituents. The bromination at positions 4 and 6 enhances the compound's ability to interact with biological targets compared to non-brominated analogs. This relationship underscores the importance of structural modifications in optimizing biological activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
